N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide
Description
This compound features a pyridazine core substituted with a 1H-pyrrole group at the 6-position, linked via an ethylamino chain to a 4-sulfamoylbenzamide moiety. The pyrrole substituent may enhance π-π stacking interactions with hydrophobic protein pockets, while the pyridazine ring contributes to electronic properties distinct from pyrimidine or pyrazole analogs .
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c18-27(25,26)14-5-3-13(4-6-14)17(24)20-10-9-19-15-7-8-16(22-21-15)23-11-1-2-12-23/h1-8,11-12H,9-10H2,(H,19,21)(H,20,24)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDSUUNWUWXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The pyrrole ring can be introduced through a palladium-catalyzed cross-coupling reaction.
The ethyl linker is then attached using an alkylation reaction, followed by the introduction of the benzamide group through an amidation reaction. The sulfonamide group is typically introduced in the final step via sulfonylation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyridazine rings can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of N-oxides.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or ring-opened products, while reduction could yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound may serve as a lead compound for drug discovery. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies could focus on its effects on specific biological targets, such as kinases or G-protein coupled receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties. It may also find applications in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. If it targets a receptor, it could act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyridazine vs. Pyrazolo[3,4-d]pyrimidine ()
- Example 53 () :
- Target Compound: Core: Pyridazine (monocyclic, nitrogen at 1,2-positions). Substituents: Pyrrole, ethylamino linker, and sulfamoylbenzamide. Implications: Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrazolo[3,4-d]pyrimidine.
Pyridazine vs. Quinoline Derivatives ()
- N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (): Core: Quinoline (aromatic heterocycle with nitrogen). Substituents: Tetrahydrofuran-3-yloxy, piperidinyliden, and cyano groups. Key Properties: The tetrahydrofuran moiety improves membrane permeability, while the cyano group enhances electrophilicity for covalent binding .
- Target Compound: Lacks fused aromatic systems (e.g., quinoline), which may reduce off-target interactions but limit π-stacking in hydrophobic pockets.
Functional Group Analysis
- Sulfamoyl vs.
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s pyridazine core and sulfamoyl group may confer higher aqueous solubility than Example 53’s lipophilic fluorophenyl and chromenone groups.
- Metabolic Stability : Pyrrole substituents are prone to oxidation, whereas Example 53’s fluorinated aromatic rings resist metabolic degradation .
- Bioavailability: The quinoline derivatives () benefit from tetrahydrofuran’s membrane-penetrating ability, while the target compound’s sulfamoyl group may limit blood-brain barrier permeability.
Research Implications and Gaps
- Target Affinity: Pyridazine-based compounds are less studied than pyrimidine or quinoline analogs. Comparative studies on kinase inhibition (e.g., EGFR, VEGFR) are needed.
- Synthetic Feasibility: The ethylamino linker simplifies synthesis compared to fused heterocycles in and , enabling scalable production.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide, a compound with the CAS number 1396760-82-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.34 g/mol. The compound features a complex structure that includes a pyrrol and pyridazine ring, which are known for their biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O |
| Molecular Weight | 308.34 g/mol |
| CAS Number | 1396760-82-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the sulfonamide group enhances its ability to inhibit certain enzymatic activities, particularly those related to cancer cell proliferation and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis.
- Receptor Modulation : The pyridazine and pyrrole rings may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal model studies showed that administration of similar compounds resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human tumors.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives, revealing promising results:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cancer cell lines (e.g., MCF-7, HeLa). |
| In Vivo | Reduced tumor size in xenograft models; enhanced survival rates. |
| Mechanistic | Induction of apoptosis via caspase activation; inhibition of carbonic anhydrase. |
Q & A
Q. What strategies mitigate metabolic instability in preclinical development?
- Deuterium incorporation : Replace labile hydrogen atoms in the ethylamino linker.
- Prodrug design : Mask the sulfamoyl group as a tert-butyl carbamate, cleaved in vivo by esterases.
- CYP inhibition assays : Identify metabolic hotspots using human liver microsomes and CYP isoform-specific inhibitors .
Data Conflict Resolution Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
